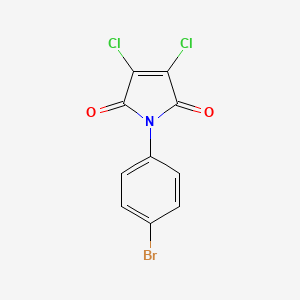
N-(4-bromophenyl)-2,3-dichloromaleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2,3-dichloromaleimide is a chemical compound characterized by the presence of a bromophenyl group attached to a dichloromaleimide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2,3-dichloromaleimide typically involves the reaction of 4-bromoaniline with 2,3-dichloromaleic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromophenyl)-2,3-dichloromaleimide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2,3-dichloromaleimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-2,3-dichloromaleimide involves its interaction with specific molecular targets. The bromophenyl group can interact with biological macromolecules, while the dichloromaleimide core can undergo various chemical transformations. These interactions and transformations can modulate biological pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
N-(4-bromophenyl)-2,3-dichloromaleimide can be compared with other similar compounds, such as:
N-(4-bromophenyl)maleimide: Lacks the dichloro substitution, which may affect its reactivity and biological activity.
N-(4-chlorophenyl)-2,3-dichloromaleimide: Substitution of bromine with chlorine can lead to differences in chemical and biological properties.
N-(4-bromophenyl)-2,3-dichlorosuccinimide: The succinimide core can influence the compound’s reactivity and applications.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3,4-dichloropyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrCl2NO2/c11-5-1-3-6(4-2-5)14-9(15)7(12)8(13)10(14)16/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULMUKQJNDELFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
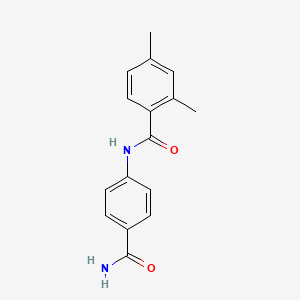
![4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5861738.png)

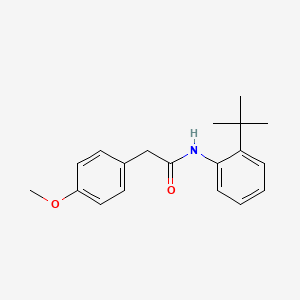
![4-methyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5861772.png)
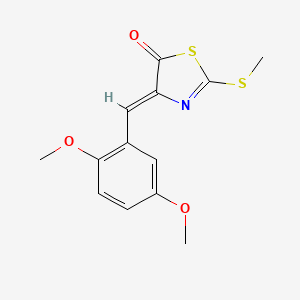
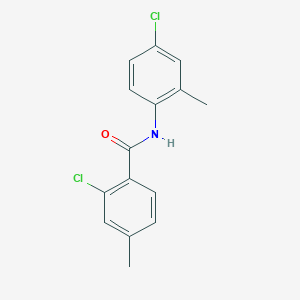
![4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5861789.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B5861798.png)
![2-[(2-CHLOROPHENYL)METHYL]-5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOLE](/img/structure/B5861812.png)
![N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]AMINE](/img/structure/B5861814.png)
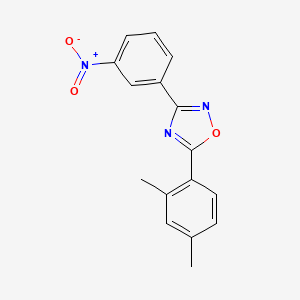
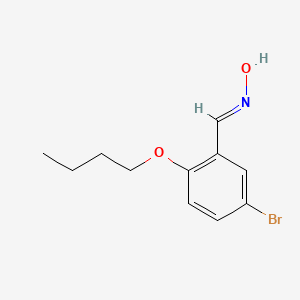
![4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid](/img/structure/B5861833.png)
